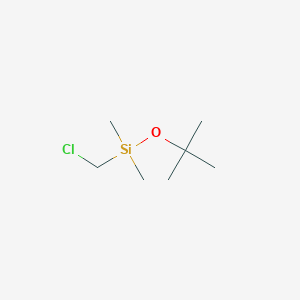
Tert-butoxy(chloromethyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butoxy(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a versatile reagent used in organic synthesis, particularly for the protection of hydroxyl groups. The compound is characterized by its stability and selectivity, making it a valuable tool for synthetic organic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butoxy(chloromethyl)dimethylsilane can be synthesized through the reaction of dichloro(chloromethyl)methylsilane with tert-butyl alcohol. The reaction typically involves cooling a solution of dichloro(chloromethyl)methylsilane in pentane to 0°C, followed by the addition of tert-butyl alcohol under nitrogen atmosphere. The mixture is then stirred at 0°C for 1.5 hours and allowed to warm to room temperature for 48 hours. The product is obtained by distillation, yielding this compound with a purity of approximately 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Tert-butoxy(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding ethers or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of tert-butoxy(dimethylsilyloxy)methyl ethers or tert-butoxy(dimethylsilylamino)methyl amines.
Oxidation Reactions: Formation of tert-butoxy(dimethylsilanol)methyl silanols.
Reduction Reactions: Formation of tert-butoxy(dimethylsilyl)methyl silanes.
Scientific Research Applications
Tert-butoxy(chloromethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis. It is also employed in the synthesis of complex organic molecules and natural products.
Biology: Utilized in the modification of biomolecules, such as nucleosides and peptides, to enhance their stability and reactivity.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butoxy(chloromethyl)dimethylsilane involves the formation of a stable silyl ether or silyl amine through nucleophilic substitution. The tert-butoxy group provides steric hindrance, enhancing the stability of the resulting compound. The molecular targets include hydroxyl and amino groups, which react with the silicon atom to form stable bonds. The pathways involved include nucleophilic substitution and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(chloro)dimethylsilane
- Tert-butyl(4-chlorobutoxy)dimethylsilane
- Tert-butyl(dichloromethyl)dimethylsilane
Uniqueness
Tert-butoxy(chloromethyl)dimethylsilane is unique due to its combination of tert-butoxy and chloromethyl groups, which provide both stability and reactivity. The tert-butoxy group offers steric protection, while the chloromethyl group allows for versatile chemical modifications. This combination makes it a valuable reagent for selective protection and functionalization in organic synthesis.
Properties
CAS No. |
58307-46-3 |
|---|---|
Molecular Formula |
C7H17ClOSi |
Molecular Weight |
180.75 g/mol |
IUPAC Name |
chloromethyl-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,3)9-10(4,5)6-8/h6H2,1-5H3 |
InChI Key |
UXXCXTGMKSMVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















